molecular formula C4H3ClHgS B11945984 Chloro-2-thienylmercury CAS No. 5857-39-6

Chloro-2-thienylmercury

Cat. No.: B11945984
CAS No.: 5857-39-6
M. Wt: 319.18 g/mol
InChI Key: ZHYQQIZNGJOGSG-UHFFFAOYSA-M
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Description

Chloro-2-thienylmercury is an organomercury compound with the molecular formula C₄H₃ClHgS. It is known for its unique structure, which includes a thiophene ring bonded to a mercury atom through a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro-2-thienylmercury can be synthesized through the reaction of 2-thienylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solution, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as column chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Chloro-2-thienylmercury undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chloro-2-thienylmercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloro-2-thienylmercury involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: Chloro-2-thienylmercury is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

5857-39-6

Molecular Formula

C4H3ClHgS

Molecular Weight

319.18 g/mol

IUPAC Name

chloro(thiophen-2-yl)mercury

InChI

InChI=1S/C4H3S.ClH.Hg/c1-2-4-5-3-1;;/h1-3H;1H;/q;;+1/p-1

InChI Key

ZHYQQIZNGJOGSG-UHFFFAOYSA-M

Canonical SMILES

C1=CSC(=C1)[Hg]Cl

Origin of Product

United States

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